Cas no 1155905-01-3 ((3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone)

(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (3,5-dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
- (3,5-dimethyl-1,2-oxazol-4-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
-
- Inchi: 1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-4-10(6-14)7-15/h10,15H,3-7H2,1-2H3
- InChI Key: ZCRMBUYBENIFOI-UHFFFAOYSA-N
- SMILES: OCC1CN(C(C2C(C)=NOC=2C)=O)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 285
- Topological Polar Surface Area: 66.6
- XLogP3: 0.7
(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D236311-1g |
(3,5-dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone |
1155905-01-3 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-3761-0.5g |
(3,5-dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone |
1155905-01-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-3761-5g |
(3,5-dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone |
1155905-01-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-3761-10g |
(3,5-dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone |
1155905-01-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656967-250mg |
(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone |
1155905-01-3 | 98% | 250mg |
¥4746.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656967-2.5g |
(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone |
1155905-01-3 | 98% | 2.5g |
¥21585.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656967-1g |
(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone |
1155905-01-3 | 98% | 1g |
¥16611.00 | 2024-08-09 | |
Life Chemicals | F1907-3761-1g |
(3,5-dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone |
1155905-01-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | D236311-100mg |
(3,5-dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone |
1155905-01-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | D236311-500mg |
(3,5-dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone |
1155905-01-3 | 500mg |
$ 365.00 | 2022-06-05 |
(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone Related Literature
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Additional information on (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Introduction to (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS No. 1155905-01-3)
(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, also known by its CAS number 1155905-01-3, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoxazoles and piperidines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The structure of (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is characterized by a unique combination of a 3,5-dimethylisoxazole ring and a 3-(hydroxymethyl)piperidine moiety. The isoxazole ring is a five-membered heterocyclic compound with a nitrogen and an oxygen atom, while the piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Recent studies have highlighted the potential of (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone has also been investigated for its analgesic effects. A study conducted by a team of researchers at the University of California found that this compound effectively reduces pain sensitivity in animal models of chronic pain. The mechanism behind this analgesic effect is believed to involve the modulation of nociceptive pathways in the central nervous system.
The neuroprotective potential of (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone has also been explored in several preclinical studies. Research published in the journal Neuropharmacology demonstrated that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. This neuroprotective effect is attributed to its ability to enhance antioxidant defenses and inhibit pro-apoptotic signaling pathways.
From a pharmacokinetic perspective, (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone exhibits favorable properties that make it suitable for drug development. It has good oral bioavailability and a reasonable half-life, which are crucial factors for ensuring effective drug delivery and sustained therapeutic effects. Additionally, preliminary toxicity studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone involves several steps that are well-documented in the literature. The key intermediates include 3,5-dimethylisoxazole and 3-(hydroxymethyl)piperidine, which are reacted under controlled conditions to form the final product. The synthetic route can be optimized to improve yield and purity, making it feasible for large-scale production.
In conclusion, (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS No. 1155905-01-3) is a promising compound with a wide range of potential therapeutic applications. Its anti-inflammatory, analgesic, and neuroprotective properties make it an attractive candidate for further clinical development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in medicine.
1155905-01-3 ((3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone) Related Products
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)



